molecular formula C15H24ClNO2 B6274901 4-[3-(benzyloxy)propyl]piperidin-4-ol hydrochloride CAS No. 2731007-99-9

4-[3-(benzyloxy)propyl]piperidin-4-ol hydrochloride

Cat. No. B6274901
CAS RN: 2731007-99-9
M. Wt: 285.8
InChI Key:
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Description

4-[3-(benzyloxy)propyl]piperidin-4-ol hydrochloride (4-BPPOH) is a synthetic piperidine derivative that has been used in a variety of scientific research applications. It is a chiral compound, with the hydrochloride form being the most common form. 4-BPPOH is a versatile compound due to its ability to act as both a substrate and a catalyst in various reactions. It has been used in a variety of research fields, including organic chemistry, biochemistry, and pharmacology.

Mechanism of Action

The exact mechanism of action of 4-[3-(benzyloxy)propyl]piperidin-4-ol hydrochloride is not fully understood. However, it is believed that the compound acts as a substrate for enzymes and as an inhibitor of enzymes. It is believed that the compound binds to enzymes and alters their activity. It is also believed that the compound binds to target molecules and alters their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[3-(benzyloxy)propyl]piperidin-4-ol hydrochloride are not fully understood. However, it is believed that the compound can act as an inhibitor of enzymes and as a substrate for enzymes. It is believed that the compound can alter the activity of enzymes and target molecules. In addition, it is believed that the compound can alter the metabolism of drugs and the pharmacokinetics of drugs.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-[3-(benzyloxy)propyl]piperidin-4-ol hydrochloride in laboratory experiments is its versatility. It can be used as a catalyst, an inhibitor, and a substrate in a variety of reactions. It is also relatively easy to obtain and is relatively stable. However, there are some limitations to using 4-[3-(benzyloxy)propyl]piperidin-4-ol hydrochloride in laboratory experiments. It is a chiral compound, which means that the two enantiomers of the compound may have different properties. In addition, the compound is relatively expensive and can be difficult to obtain in large quantities.

Future Directions

There are a number of potential future directions for 4-[3-(benzyloxy)propyl]piperidin-4-ol hydrochloride research. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. Additionally, further research could be conducted into the synthesis of 4-[3-(benzyloxy)propyl]piperidin-4-ol hydrochloride and its potential uses in organic synthesis. Finally, further research could be conducted into the potential toxicity of 4-[3-(benzyloxy)propyl]piperidin-4-ol hydrochloride, as well as its potential uses in drug delivery systems.

Synthesis Methods

The synthesis of 4-[3-(benzyloxy)propyl]piperidin-4-ol hydrochloride is typically achieved through a two-step process. The first step involves the reaction of 4-bromo-3-(benzyloxy)propyl piperidine with sodium hydroxide in methanol. This reaction results in the formation of 4-[3-(benzyloxy)propyl]piperidin-4-ol. The second step involves the reaction of the piperidin-4-ol with hydrochloric acid in methanol to form 4-[3-(benzyloxy)propyl]piperidin-4-ol hydrochloride.

Scientific Research Applications

4-[3-(benzyloxy)propyl]piperidin-4-ol hydrochloride has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, as an inhibitor of enzymes, and as a substrate in biochemical studies. It has also been used to enhance the solubility of drugs and to study the interaction of drugs with their target molecules. In addition, 4-[3-(benzyloxy)propyl]piperidin-4-ol hydrochloride has been used to study the metabolism of drugs and to study the pharmacokinetics of drugs.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-[3-(benzyloxy)propyl]piperidin-4-ol hydrochloride involves the reaction of 4-piperidone with benzyl bromide to form 4-(benzyloxy)piperidine. This intermediate is then reacted with 3-chloropropanol to form 4-[3-(benzyloxy)propyl]piperidine. Finally, the benzyloxy group is removed using hydrogenation in the presence of palladium on carbon to yield 4-[3-(benzyloxy)propyl]piperidin-4-ol, which is then converted to the hydrochloride salt using hydrochloric acid.", "Starting Materials": [ "4-piperidone", "benzyl bromide", "3-chloropropanol", "palladium on carbon", "hydrochloric acid" ], "Reaction": [ "4-piperidone + benzyl bromide -> 4-(benzyloxy)piperidine", "4-(benzyloxy)piperidine + 3-chloropropanol -> 4-[3-(benzyloxy)propyl]piperidine", "4-[3-(benzyloxy)propyl]piperidine + hydrogen gas + palladium on carbon -> 4-[3-(benzyloxy)propyl]piperidin-4-ol", "4-[3-(benzyloxy)propyl]piperidin-4-ol + hydrochloric acid -> 4-[3-(benzyloxy)propyl]piperidin-4-ol hydrochloride" ] }

CAS RN

2731007-99-9

Molecular Formula

C15H24ClNO2

Molecular Weight

285.8

Purity

91

Origin of Product

United States

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